molecular formula C11H9F3O4 B11719918 Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate

Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate

Cat. No.: B11719918
M. Wt: 262.18 g/mol
InChI Key: WKTOOBZRNWPUMI-UHFFFAOYSA-N
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Description

Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate is an organic compound with the molecular formula C11H9F3O4. It is a derivative of propionic acid and contains a trifluoromethoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Methyl 3-Oxo-3-[3-(difluoromethoxy)phenyl]propionate: Contains a difluoromethoxy group instead of a trifluoromethoxy group.

    Methyl 3-Oxo-3-[3-(fluoromethoxy)phenyl]propionate: Contains a fluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .

Biological Activity

Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate is an organic compound notable for its trifluoromethoxy group, which enhances its biological activity and chemical stability. This compound has garnered attention in medicinal chemistry and biochemical research due to its potential applications in drug development and as a biochemical probe.

  • Molecular Formula : C11H9F3O3
  • IUPAC Name : Methyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate
  • CAS Number : 93618-66-7

The trifluoromethoxy group significantly influences the compound's lipophilicity, allowing it to interact effectively with hydrophobic biological targets, such as enzymes and receptors.

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The lipophilic nature of the trifluoromethoxy group facilitates binding to hydrophobic pockets in enzymes, potentially modulating their activity.
  • Biochemical Probing : Due to its unique structure, the compound is being investigated as a biochemical probe for studying various biological processes.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the introduction of trifluoromethyl groups in related compounds has led to enhanced potency against cancer cell lines. In one study, a derivative with a trifluoromethyl group demonstrated a five-fold increase in activity compared to its non-fluorinated analogs .

Antibacterial Activity

The biological activity of this compound extends to antibacterial effects. Compounds featuring similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with trifluoromethyl groups have been linked to improved interactions with bacterial enzymes, enhancing their antibacterial efficacy .

Case Studies

  • Anticancer Activity : A study on structurally similar compounds revealed that the addition of trifluoromethyl groups increased the intrinsic potency against breast cancer cell lines (MCF-7) by up to 30 times compared to non-fluorinated versions .
  • Biochemical Probing : In experimental models, this compound was utilized as a probe to investigate metabolic pathways, demonstrating its utility in elucidating biochemical mechanisms within cellular systems.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructureAnticancer ActivityAntibacterial Activity
This compoundStructureHigh (30x potency increase)Moderate
Methyl 3-Oxo-3-(4-(Trifluoromethyl)phenyl)propanoateSimilar structureModerateLow
Ethyl 3-Oxo-3-(4-(Trifluoromethyl)phenyl)propanoateSimilar structureModerateModerate

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

methyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C11H9F3O4/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)18-11(12,13)14/h2-5H,6H2,1H3

InChI Key

WKTOOBZRNWPUMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

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